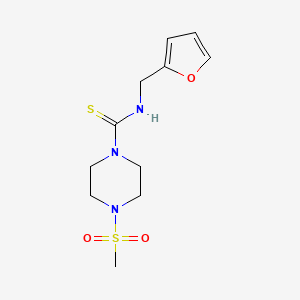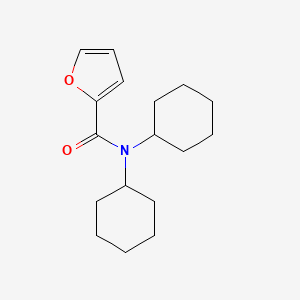![molecular formula C15H14F3NO2 B5818074 N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as A-836,339, is a potent and selective agonist for the cannabinoid CB1 receptor. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases and disorders.
Applications De Recherche Scientifique
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been used in various scientific research applications. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has also been used in the study of the endocannabinoid system and the role of CB1 receptors in various physiological processes.
Mécanisme D'action
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide is a potent and selective agonist for the CB1 receptor. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of appetite, metabolism, and pain sensation. Activation of CB1 receptors by N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide leads to the activation of intracellular signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has several advantages for lab experiments. It is a potent and selective agonist for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It has also been shown to have potential therapeutic applications in the treatment of various diseases and disorders. However, there are also limitations to the use of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments. It is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids. Additionally, it may have off-target effects that need to be considered.
Orientations Futures
There are several future directions for the study of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide. One direction is the further study of its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Another direction is the study of its effects on other physiological processes, such as inflammation and neuroprotection. Additionally, the development of more selective agonists for the CB1 receptor may lead to the development of more effective therapies for various diseases and disorders.
Méthodes De Synthèse
The synthesis of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been described in the literature. The synthesis involves the reaction of 3-(trifluoromethyl)benzaldehyde with isopropylamine in the presence of a reducing agent to produce the corresponding imine. The imine is then reduced to the amine using a hydrogenation catalyst. The amine is then reacted with furan-2-carboxylic acid to produce the final product.
Propriétés
IUPAC Name |
N-propan-2-yl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-9(2)19-14(20)13-7-6-12(21-13)10-4-3-5-11(8-10)15(16,17)18/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFSNERBQHZWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)

![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)




![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
